BRD2 Bromodomain Inhibition Potency in the Low-Nanomolar Range vs. Non-Halogenated Benzoxazol-5-amine
The target compound demonstrates BRD2 BD1 and BD2 inhibition with an IC₅₀ of 11 nM in a fluorescence-based microtiter plate assay, as recorded in the BindingDB/ChEMBL database (entry CHEMBL4850926) [1]. In contrast, the non-halogenated parent scaffold 2-(2,5-dimethylphenyl)-1,3-benzoxazol-5-amine exhibits an IC₅₀ of 25,200 nM (25.2 μM) against BRD2 in a comparable fluorescence anisotropy assay, representing a >2,000-fold loss in potency when the 4,6-dibromo and 2,3-dichloro substituents are absent [2]. This vast potency differential underscores the critical contribution of the tetra-halogenation motif to BRD2 bromodomain engagement.
| Evidence Dimension | BRD2 BD1/BD2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 11 nM (BRD2 BD1 and BD2, fluorescence microtiter plate assay, 30 min incubation) |
| Comparator Or Baseline | 2-(2,5-Dimethylphenyl)-1,3-benzoxazol-5-amine: IC₅₀ = 25,200 nM (fluorescence anisotropy assay, 60 min incubation) |
| Quantified Difference | ~2,290-fold greater potency for the tetra-halogenated compound |
| Conditions | BRD2 bromodomain inhibition; BindingDB-curated assay data from ChEMBL (cross-study comparison; different assay formats noted) |
Why This Matters
For scientists procuring BRD2 chemical probes, the three-order-of-magnitude potency advantage of the tetra-halogenated scaffold means that substantially lower compound concentrations are required to achieve target engagement, reducing off-target risk at working concentrations.
- [1] BindingDB. BDBM50569836 (CHEMBL4850926): Inhibition of BRD2 BD1 and BD2, IC₅₀ = 11 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50569836 (accessed 2026-05-05). View Source
- [2] BindingDB. BDBM38276: 2-(2,5-Dimethylphenyl)-1,3-benzoxazol-5-amine, BRD2 IC₅₀ = 2.52E+4 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=38276 (accessed 2026-05-05). View Source
